6-bromo-3-({4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
CAS No.: 422287-51-2
Cat. No.: VC11894984
Molecular Formula: C27H25BrN4O3S
Molecular Weight: 565.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 422287-51-2 |
|---|---|
| Molecular Formula | C27H25BrN4O3S |
| Molecular Weight | 565.5 g/mol |
| IUPAC Name | 6-bromo-3-[[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one |
| Standard InChI | InChI=1S/C27H25BrN4O3S/c1-35-22-9-7-21(8-10-22)30-12-14-31(15-13-30)25(33)19-4-2-18(3-5-19)17-32-26(34)23-16-20(28)6-11-24(23)29-27(32)36/h2-11,16H,12-15,17H2,1H3,(H,29,36) |
| Standard InChI Key | NHTPFPOIURESBS-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CC(=C5)Br)NC4=S |
| Canonical SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CC(=C5)Br)NC4=S |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a tetracyclic framework comprising:
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A quinazolin-4-one core substituted at position 6 with bromine and at position 3 with a benzyl group.
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A 2-sulfanylidene modification replacing the oxygen atom at position 2 of the quinazolinone ring.
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A 4-(4-methoxyphenyl)piperazine-1-carbonyl moiety attached to the benzyl group via a para-substituted phenyl linker.
The spatial arrangement is critical for its potential bioactivity, as the piperazine group enhances solubility and receptor-binding capabilities, while the bromine atom may influence electronic properties and steric interactions .
Table 1: Key Chemical Data
Synthesis and Derivative Relationships
Synthetic Pathways
While explicit synthesis protocols for this compound remain undisclosed in public literature, its structure suggests a multi-step route involving:
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Quinazolinone Core Formation: Cyclocondensation of anthranilic acid derivatives with thiourea to introduce the sulfanylidene group .
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Bromination: Electrophilic aromatic substitution at position 6 of the quinazolinone ring.
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Piperazine-Benzyl Coupling: Amide bond formation between 4-(chlorocarbonyl)phenylmethyl groups and 4-(4-methoxyphenyl)piperazine.
Notably, positional isomers with methoxy groups at the 2- vs. 4-positions of the phenylpiperazine moiety (CAS 422287-50-1 vs. 422287-51-2) exhibit distinct electronic profiles due to resonance effects .
Physicochemical Properties
Solubility and Stability
The presence of polar groups (piperazine, carbonyl) suggests moderate aqueous solubility, while the bromine and aromatic systems contribute to lipophilicity. Computational models predict a logP value of ~3.5, indicating balanced membrane permeability. Stability data remain limited, though the sulfanylidene group may confer susceptibility to oxidative degradation.
Biological Activities and Mechanisms
Pharmacological Hypotheses
Though direct studies on this compound are sparse, structural analogs provide insights:
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Quinazolinones: Known to inhibit kinases (e.g., EGFR), modulate GABA receptors, and exhibit anticancer activity .
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Piperazine Derivatives: Frequently target serotonin/dopamine receptors, suggesting CNS applications.
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Sulfanylidene Modifications: Enhance binding affinity to cysteine-rich enzymatic active sites .
Table 2: Comparative Bioactivity of Related Compounds
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